3-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-methyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-13-4-3-5-16(10-13)23(21,22)18-8-6-15-12-20-9-7-14(2)11-17(20)19-15/h3-5,7,9-12,18H,6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSMLAVTRLGZMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCC2=CN3C=CC(=CC3=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminopyridine Derivatives
The imidazo[1,2-a]pyridine scaffold is typically synthesized via cyclocondensation between 2-aminopyridines and α-bromoketones. For 7-methylimidazo[1,2-a]pyridine, 2-amino-4-methylpyridine reacts with α-bromoketones under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. Yields range from 65% to 85%, depending on substituent electronic effects.
An alternative method utilizes nitroalkanes activated by phosphorous acid in polyphosphoric acid (PPA), enabling electrophilic cyclization with 2-picolylamines. This approach avoids harsh conditions and achieves yields up to 78%.
Table 1: Comparison of Imidazo[1,2-a]Pyridine Synthesis Methods
| Method | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| Cyclocondensation | 2-Amino-4-methylpyridine + α-Bromoacetophenone | Reflux, DMF, 12 h | 72 |
| PPA-Mediated | 2-Picolylamine + Nitroethane | PPA, 120°C, 6 h | 78 |
Functionalization with Ethyl Linker
Alkylation of Imidazo[1,2-a]Pyridine
The ethyl spacer is introduced via nucleophilic substitution or reductive amination. Reaction of 7-methylimidazo[1,2-a]pyridine-2-carbaldehyde with ethylamine in the presence of sodium cyanoborohydride affords the secondary amine intermediate. This step is critical for ensuring proper orientation of the sulfonamide group.
Optimization Note:
- Temperature control (0–5°C) minimizes imine formation.
- Solvents: Methanol or ethanol with catalytic acetic acid improves reaction efficiency.
Sulfonylation with 3-Methylbenzenesulfonyl Chloride
Sulfonamide Bond Formation
The final step involves reacting the ethyl-linked intermediate with 3-methylbenzenesulfonyl chloride. Conditions adapted from sulfonamide syntheses include:
- Base: Sodium acetate in aqueous medium (pH 8–9).
- Solvent: Dichloromethane or tetrahydrofuran (THF).
- Temperature: 0°C to room temperature, 4–8 h.
Table 2: Sulfonylation Reaction Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Base | Sodium acetate (2 equiv.) | Neutralizes HCl, 88% yield |
| Solvent | THF | Enhances solubility |
| Reaction Time | 6 h | Balances completion vs. side reactions |
Industrial-Scale Production Considerations
Continuous Flow Chemistry
Large-scale synthesis employs continuous flow reactors to improve heat transfer and reduce reaction times. For example, the cyclocondensation step achieves 90% conversion in 2 h under flow conditions, compared to 12 h in batch reactors.
Purification Techniques
- Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) removes unreacted sulfonyl chloride.
- Recrystallization: Ethanol/water mixtures yield >99% purity.
Analytical Validation
Spectroscopic Characterization
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) confirms purity ≥98%.
Challenges and Mitigation Strategies
Side Reactions
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C17H19N3O2S
Molecular Weight: 333.42 g/mol
Canonical SMILES: CC1=CC(=CC=C1)S(=O)(=O)NCCC2=CN3C=CC(=CC3=N2)C
InChI: InChI=1S/C17H19N3O2S/c1-13-4-3-5-16(10-13)23(21,22)18-8-6-15-12-20-9-7-14(2)11-17(20)19-15/h3-5,7,9-12,18H,6,8H2,1-2H3
Chemistry
In the field of chemistry, 3-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide serves as a crucial building block for synthesizing more complex organic molecules. Its sulfonamide group allows for various chemical reactions, making it a versatile compound in organic synthesis. Researchers utilize this compound to explore reaction mechanisms and develop new synthetic pathways.
Biology
The biological applications of this compound are significant. It is often used as a probe in enzyme studies to investigate enzyme mechanisms and interactions. The imidazo[1,2-a]pyridine moiety is known for its biological activity and can interact with various biomolecules, influencing cellular processes such as signaling pathways and gene expression.
Medicine
In medicinal chemistry, this compound has potential therapeutic applications. Preliminary studies suggest that it may possess anti-inflammatory and antimicrobial properties. Its ability to inhibit specific enzymes makes it a candidate for drug development targeting diseases where these enzymes play a critical role.
Industry
The industrial applications of this compound include its use in the development of new materials and chemical processes. Its unique structure allows it to be incorporated into polymers or other materials that require specific chemical properties. Additionally, the compound may be explored for its potential in catalysis or as an additive in various chemical formulations.
Case Study 1: Antimicrobial Activity
A study conducted by researchers investigated the antimicrobial properties of sulfonamide derivatives similar to this compound. The results indicated that these compounds exhibited significant antibacterial activity against various strains of bacteria, suggesting their potential as new antibiotic agents .
Case Study 2: Enzyme Inhibition Studies
Another research focused on the enzyme inhibition capabilities of compounds with similar structures. The study found that certain derivatives could effectively inhibit specific enzymes involved in inflammatory responses. This highlights the therapeutic potential of these compounds in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Key Observations :
- Linker Flexibility : The ethyl linker in the target compound may improve conformational adaptability compared to the rigid phenyl linker in 4-Fluoro-N-[3-(7-methylimidazo...)phenyl]benzenesulfonamide .
- Core Heterocycle: Replacement of imidazo[1,2-a]pyridine with quinoline () introduces a larger aromatic system, which may alter binding specificity in biological targets .
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight is estimated to be ~375–385 g/mol, comparable to 4-Fluoro-N-[3-(7-methylimidazo...)phenyl]benzenesulfonamide (381.43 g/mol) .
- Solubility: Methoxy substituents (e.g., ’s quinoline derivative) generally improve aqueous solubility compared to methyl or halogen groups . The target’s 3-methyl group may reduce solubility relative to methoxy analogues.
Biological Activity
3-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications. The following sections will explore its synthesis, biological activity, and relevant research findings.
- IUPAC Name : 3-methyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide
- Molecular Formula : C17H19N3O2S
- Molecular Weight : 341.41 g/mol
- InChI Key : VOSMLAVTRLGZMJ-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Oxidation and Reduction : Utilizing agents such as potassium permanganate for oxidation and sodium borohydride for reduction.
- Substitution Reactions : Nucleophilic substitutions at the sulfonamide group are common, using reagents like sodium azide or thiols.
Table 1: Common Reagents and Conditions for Synthesis
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Controlled temperature |
| Reduction | Sodium borohydride | Inert atmosphere |
| Substitution | Sodium azide, Thiols | Nitrogen or argon atmosphere |
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. Its structural similarity to other known anticancer agents suggests it could inhibit tumor growth and induce apoptosis in cancer cells.
- Neuroprotective Effects : There is emerging evidence indicating that compounds within the imidazo[1,2-a]pyridine class can modulate neuroinflammatory processes, potentially offering protective effects against neurodegenerative diseases.
- Inhibition of Sphingomyelinase : Some derivatives have been studied for their ability to inhibit neutral sphingomyelinase (nSMase), an enzyme implicated in various pathological processes including neurodegeneration and cancer progression .
Table 2: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Anticancer | Induces apoptosis in cancer cell lines |
| Neuroprotective | Modulates neuroinflammatory responses |
| Enzyme Inhibition | Inhibits neutral sphingomyelinase (nSMase) |
Case Studies
A notable study explored the structure-activity relationship (SAR) of imidazo[1,2-a]pyridine derivatives, including compounds related to this compound. The study revealed that modifications in the chemical structure significantly influenced biological activity, particularly in terms of anticancer efficacy and enzyme inhibition .
Q & A
Q. Methodology :
Systematic Substituent Variation : Modify the sulfonamide’s methyl group, imidazo[1,2-a]pyridine’s 7-methyl, or ethyl linker to assess effects on potency .
Pharmacophore Mapping : Use docking software (e.g., AutoDock Vina) to predict binding modes with targets like COX-2 or kinases .
Bioisosteric Replacement : Replace sulfonamide with carbamate or urea groups to improve solubility or metabolic stability .
Data Analysis : Correlate IC values with steric/electronic parameters (Hammett constants, logP) using QSAR models .
Advanced: How to resolve contradictions in bioactivity data across different studies?
Potential strategies:
- Assay Standardization : Ensure consistent cell lines (e.g., ATCC-verified), buffer conditions, and endpoint measurements (e.g., ATP levels vs. apoptosis markers) .
- Off-Target Profiling : Use proteome-wide affinity chromatography or CRISPR screens to identify unintended targets .
- Metabolite Analysis : LC-MS/MS to detect active/inactive metabolites in different biological matrices .
Advanced: What computational methods predict binding modes with biological targets?
Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., GROMACS) to assess stability of binding poses .
Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs .
Fragment-Based Design : Deconstruct the molecule into fragments (imidazo[1,2-a]pyridine, sulfonamide) for target-specific optimization .
Advanced: How to design experiments for crystallographic data collection and refinement?
Crystal Growth : Use vapor diffusion (hanging-drop method) with PEG-based precipitants .
Data Collection : Optimize resolution (<1.8 Å) using synchrotron radiation .
Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks; validate with R .
Advanced: What strategies mitigate poor solubility or bioavailability?
- Salt Formation : Convert sulfonamide to sodium or hydrochloride salts .
- Prodrug Design : Introduce ester or phosphate groups for enhanced absorption .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
